4-Methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a methoxy group and two dimethylamino groups attached to a benzenesulfonamide structure. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications.
4-Methoxy-N,N-dimethylbenzenesulfonamide belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (-SO2NH2). It is also classified as an aromatic sulfonamide due to the presence of an aromatic ring in its structure.
The synthesis typically involves the following steps:
The molecular formula for 4-methoxy-N,N-dimethylbenzenesulfonamide is CHNOS. The structure consists of:
4-Methoxy-N,N-dimethylbenzenesulfonamide can participate in several chemical reactions, such as:
These reactions are often carried out under mild conditions and can yield various derivatives that may have enhanced biological activity or different pharmacological profiles.
The mechanism of action for 4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with biological targets, particularly enzymes or receptors relevant in pharmacology. For instance, it has been noted for its selectivity towards serotonin transporters (SERT), which plays a crucial role in mood regulation and other neurological functions.
Studies indicate that compounds similar to 4-methoxy-N,N-dimethylbenzenesulfonamide exhibit varying degrees of inhibition on SERT compared to other monoamine transporters like dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating mood disorders.
4-Methoxy-N,N-dimethylbenzenesulfonamide has several potential applications:
This compound exemplifies the intersection between synthetic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at discovering novel therapeutic agents.
The transformative journey of sulfonamides began in 1932 when Gerhard Domagk discovered the antibacterial properties of Prontosil (sulfonamidochrysoidine), a red azo dye derivative [1] [3]. This landmark finding marked the advent of systemic antibacterial chemotherapy and earned Domagk the 1939 Nobel Prize in Physiology or Medicine. Prontosil itself functioned as a prodrug, metabolically activated to sulfanilamide (4-aminobenzenesulfonamide), the true antibacterial agent that competitively inhibited dihydropteroate synthase in bacterial folate synthesis pathways [3] [6]. This discovery ignited intense research activity, leading to thousands of sulfonamide derivatives synthesized by 1945, including sulfapyridine (1938, for pneumonia), sulfacetamide (1941, for urinary tract infections), and succinoylsulfathiazole (1942, for gastrointestinal infections) [1] [6].
The initial antibacterial applications expanded dramatically as medicinal chemists recognized the sulfonamide scaffold's adaptability. By the 1950s, structural modifications yielded compounds with entirely novel pharmacological activities. The development of sulfonylurea antidiabetics (e.g., tolbutamide in 1956) emerged from observations that certain antibacterial sulfonamides produced hypoglycemic effects [6]. Concurrently, researchers discovered thiazide diuretics like chlorothiazide (1957), which revolutionized hypertension management by inhibiting renal carbonic anhydrase [4] [6]. This diversification continued through the late 20th century with nonsteroidal anti-inflammatory drugs (e.g., celecoxib, 1999) and protease inhibitors (e.g., darunavir, 2006), collectively demonstrating the scaffold's extraordinary versatility [3] [7]. Throughout this evolution, synthetic methodologies advanced from classical reactions involving sulfonyl chlorides to sophisticated metal-catalyzed couplings and flow chemistry techniques, enabling precise structural modifications that optimized pharmacokinetic and pharmacodynamic properties [4].
Table 1: Historical Milestones in Sulfonamide Development
Year | Compound | Therapeutic Class | Significance |
---|---|---|---|
1932 | Prontosil | Antibacterial | First systemic sulfonamide antibiotic (prodrug) |
1936 | Sulfanilamide | Antibacterial | Active metabolite of Prontosil |
1938 | Sulfapyridine | Antibacterial | First effective pneumonia treatment |
1942 | Succinoylsulfathiazole | Antibacterial | Gastrointestinal infections |
1950 | Acetazolamide | Carbonic anhydrase inhibitor | First non-antibacterial sulfonamide drug |
1956 | Tolbutamide | Antidiabetic | First sulfonylurea for diabetes management |
1957 | Chlorothiazide | Diuretic | Revolutionized hypertension treatment |
1999 | Celecoxib | Anti-inflammatory | COX-2 selective NSAID |
2006 | Darunavir | Antiretroviral | HIV protease inhibitor |
N,N-Dialkylsulfonamides represent a structurally distinct subclass characterized by the replacement of the classic primary amine (Ar-SO₂-NH₂) with tertiary amine functionality (Ar-SO₂-NR₂). This modification profoundly alters molecular properties, reducing hydrogen-bonding capacity and increasing lipophilicity compared to their primary or secondary counterparts [4] [7]. These physicochemical changes translate to enhanced membrane permeability and altered metabolic profiles, making N,N-dialkylsulfonamides particularly valuable in central nervous system-targeting agents and compounds requiring improved oral bioavailability. The diminished hydrogen-bond donor capability reduces plasma protein binding in many cases, potentially increasing free drug concentrations at target sites [7].
Synthetic applications of N,N-dialkylsulfonamides leverage their dual nature as both activating groups and directing groups in transition metal-catalyzed reactions. The electron-withdrawing sulfonyl group stabilizes adjacent carbanions, enabling deprotonation and alkylation at the α-position—a strategy employed in complex molecule construction [4]. Recent innovations have exploited these compounds in palladium-catalyzed aminosulfonylation reactions using bench-stable sulfur dioxide surrogates like DABSO (DABCO-bis[sulfur dioxide]), allowing efficient incorporation of sulfonamide functionality under mild conditions [4]. Modern flow chemistry techniques have further optimized N,N-dialkylsulfonamide synthesis, enabling continuous production with precise temperature control and reduced reaction times compared to traditional batch processes. This approach supports medicinal chemistry programs throughout hit-to-lead optimization and scale-up stages [4].
Table 2: Therapeutic Applications of Representative N,N-Dialkylsulfonamide-Containing Drugs
Drug Name | Molecular Weight (g/mol) | Therapeutic Category | Primary Indication | Structural Feature |
---|---|---|---|---|
Celecoxib | 381.38 | Anti-inflammatory | Osteoarthritis, Rheumatoid Arthritis | Trifluoromethyl-substituted pyrazole with N,N-dimethylsulfonamide |
Darunavir | 547.66 | Antiretroviral | HIV infection | Bis-tetrahydrofuranylurethane with methylsulfonamide |
Sultiame | 290.33 | Anticonvulsant | Epilepsy | N-Tetrahydro-2H-thiopyran-4-yl substituted sulfonamide |
Dorzolamide | 324.41 | Carbonic anhydrase inhibitor | Glaucoma | Thienothiopyran-2-sulfonamide with N-methyl group |
4-Methoxy-N,N-dimethylbenzenesulfonamide (C₉H₁₃NO₃S, molecular weight 215.27 g/mol) embodies strategic structural modifications that optimize its physicochemical and synthetic utility relative to simpler sulfonamide derivatives [5] [8]. The N,N-dimethyl substitution eliminates the acidic N-H proton (pKa ~10) responsible for crystallization-induced nephrotoxicity in early sulfonamide antibacterials, significantly improving solubility characteristics across physiological pH ranges [3]. Concurrently, the para-methoxy group serves dual functions: as a moderate electron-donating substituent, it modulates the sulfonyl group's electron-withdrawing capacity, fine-tuning reactivity in synthetic applications. Spectroscopically, this group provides a distinct signature in NMR analyses (proton: δ 3.8 ppm; carbon: δ 55.5 ppm), facilitating reaction monitoring [5].
The compound's SMILES notation (CN(C)S(=O)(=O)c1ccc(OC)cc1) and InChI key (BABGMPQXLCJMSK-UHFFFAOYSA-N) precisely define its molecular connectivity, enabling accurate database searches and computational modeling [5]. Bench stability and crystalline solid form (melting point 98-100°C) make it practically advantageous for laboratory handling and storage. As a synthetic intermediate, its applications span multiple domains: the sulfonamide group acts as a versatile directing group in transition metal-catalyzed C-H functionalizations, enabling selective ortho-metallation and subsequent derivatization of the aromatic ring [4] [8]. Additionally, the electron-rich arene system participates in electrophilic aromatic substitution reactions, with the methoxy group conferring ortho/para-directing effects that complement the sulfonamide's meta-directing influence, creating regioselective opportunities for polysubstitution [8]. These attributes collectively establish 4-methoxy-N,N-dimethylbenzenesulfonamide as an exemplary platform for methodological developments in sulfonamide chemistry, structure-reactivity relationship investigations, and the design of novel sulfonamide-based functional materials.
Table 3: Key Physicochemical Properties of 4-Methoxy-N,N-dimethylbenzenesulfonamide
Property | Value/Description | Method/Comment |
---|---|---|
Molecular Formula | C₉H₁₃NO₃S | Elemental analysis |
Molecular Weight | 215.27 g/mol | Calculated |
SMILES | CN(C)S(=O)(=O)c1ccc(OC)cc1 | Canonical representation |
InChI Key | BABGMPQXLCJMSK-UHFFFAOYSA-N | Unique identifier |
Physical State | Solid | Room temperature |
LogP (Predicted) | 1.2 ± 0.3 | Moderate lipophilicity |
Hydrogen Bond Acceptors | 4 | Sulfonyl oxygens, methoxy oxygen |
Hydrogen Bond Donors | 0 | Absence of N-H or O-H |
Rotatable Bonds | 3 | S-N bond, N-CH₃ bonds |
Topological Polar Surface Area | 55.6 Ų | Calculated descriptor for permeability |
Spectral Markers (¹H NMR) | δ 7.75 (d, 2H), δ 6.95 (d, 2H), δ 3.85 (s, 3H), δ 2.85 (s, 6H) | Characteristic aromatic and alkyl signals |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1